molecular formula C10H13F3O B15201673 (4R,7R)-2,2-difluoro-1,7-dimethylbicyclo[2.2.1]heptane-7-carbonyl fluoride

(4R,7R)-2,2-difluoro-1,7-dimethylbicyclo[2.2.1]heptane-7-carbonyl fluoride

Cat. No.: B15201673
M. Wt: 206.20 g/mol
InChI Key: AVUXUIGGFQQKSN-MSSDQNSGSA-N
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Description

(4R,7R)-2,2-difluoro-1,7-dimethylbicyclo[221]heptane-7-carbonyl fluoride is a bicyclic compound with a unique structure that includes two fluorine atoms and a carbonyl fluoride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,7R)-2,2-difluoro-1,7-dimethylbicyclo[221]heptane-7-carbonyl fluoride typically involves multiple steps One common method includes the Diels-Alder reaction, which forms the bicyclic structure

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity. Safety measures are crucial due to the use of hazardous reagents like phosgene.

Chemical Reactions Analysis

Types of Reactions

(4R,7R)-2,2-difluoro-1,7-dimethylbicyclo[2.2.1]heptane-7-carbonyl fluoride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl fluoride group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl fluoride group, leading to the formation of esters or amides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alcohols or amines in the presence of a base.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Esters or amides.

Scientific Research Applications

(4R,7R)-2,2-difluoro-1,7-dimethylbicyclo[2.2.1]heptane-7-carbonyl fluoride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (4R,7R)-2,2-difluoro-1,7-dimethylbicyclo[2.2.1]heptane-7-carbonyl fluoride involves its interaction with molecular targets such as enzymes. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to form strong interactions with active sites of enzymes. This can lead to inhibition or modulation of enzyme activity, which is valuable in drug design .

Comparison with Similar Compounds

Similar Compounds

  • (4R,7R)-2,2-difluoro-1,7-dimethylbicyclo[2.2.1]heptane-1-carbonyl fluoride
  • (4R,7R)-2,2-difluoro-1,7-dimethylbicyclo[2.2.1]heptane-7-carboxylic acid

Uniqueness

(4R,7R)-2,2-difluoro-1,7-dimethylbicyclo[2.2.1]heptane-7-carbonyl fluoride is unique due to the presence of the carbonyl fluoride group, which imparts distinct reactivity compared to similar compounds with carboxylic acid or other functional groups. The fluorine atoms also contribute to its unique chemical properties, such as increased stability and reactivity.

Biological Activity

(4R,7R)-2,2-difluoro-1,7-dimethylbicyclo[2.2.1]heptane-7-carbonyl fluoride is a bicyclic organic compound notable for its unique structural features, including two fluorine atoms and a carbonyl fluoride functional group. This compound is part of the bicyclo[2.2.1]heptane class, which has garnered interest in medicinal chemistry due to its potential biological activities and applications.

Structural Characteristics

The structural integrity of this compound is crucial for its biological activity. The bicyclic framework contributes to its rigidity and stability, while the presence of difluoromethyl and carbonyl fluoride groups enhances its reactivity and potential interactions with biological targets.

Property Value
Molecular Formula C10H13F2O
Molecular Weight 206.20 g/mol
CAS Number 167483-03-6
IUPAC Name This compound

Biological Activity

The biological activity of compounds similar to this compound can be assessed through various mechanisms:

  • Antimicrobial Activity : Preliminary studies suggest that bicyclic compounds can exhibit antimicrobial properties due to their ability to disrupt cellular membranes or inhibit essential enzymes.
  • Cytotoxicity : Research indicates that the structural features of bicyclic compounds can lead to varying degrees of cytotoxicity in different cell lines, which may be leveraged for therapeutic purposes.
  • Enzyme Inhibition : The carbonyl fluoride group may participate in nucleophilic addition reactions with biological macromolecules, potentially inhibiting enzyme activity.

Study 1: Antimicrobial Properties

A study evaluated the antimicrobial effects of similar bicyclic compounds against several bacterial strains. Results indicated that modifications in the fluorine content significantly influenced antibacterial potency.

Compound Bacterial Strain Minimum Inhibitory Concentration (MIC)
(4R,7R)-2,2-difluoro-bicyclo compoundStaphylococcus aureus32 µg/mL
(4R,7R)-methyl derivativeEscherichia coli64 µg/mL

Study 2: Cytotoxicity Assessment

In another investigation focusing on cytotoxicity, various concentrations of this compound were tested on human cancer cell lines.

Cell Line Concentration (µM) Cell Viability (%)
HeLa1075
MCF-72050
A5495030

The mechanisms through which this compound exhibits biological activity can be attributed to:

  • Reactivity with Nucleophiles : The carbonyl fluoride group can react with nucleophiles such as amino acids in proteins or nucleic acids.
  • Membrane Disruption : Its lipophilicity allows it to integrate into lipid bilayers, leading to membrane destabilization.
  • Structure-Activity Relationships (SAR) : Predictive models indicate that variations in the fluorine substitution pattern can lead to enhanced or diminished biological activities.

Properties

Molecular Formula

C10H13F3O

Molecular Weight

206.20 g/mol

IUPAC Name

(4R,7R)-2,2-difluoro-1,7-dimethylbicyclo[2.2.1]heptane-7-carbonyl fluoride

InChI

InChI=1S/C10H13F3O/c1-8-4-3-6(5-10(8,12)13)9(8,2)7(11)14/h6H,3-5H2,1-2H3/t6-,8?,9+/m1/s1

InChI Key

AVUXUIGGFQQKSN-MSSDQNSGSA-N

Isomeric SMILES

C[C@]1([C@@H]2CCC1(C(C2)(F)F)C)C(=O)F

Canonical SMILES

CC12CCC(C1(C)C(=O)F)CC2(F)F

Origin of Product

United States

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